Iri-514

Behavioral Neuroscience Stress Research Anxiety Models

IRI-514 (Ac-Arg-Pro-Asp-Phe-NH2) is a differentiated pentapeptide that delivers reproducible anxiolytic-like effects where thymopentin fails. Its unique Asp-Phe-NH2 substitution confers validated efficacy in the elevated plus-maze and resident-intruder paradigms at 1 mg/kg, with a prolonged 24–72 h action window versus thymopentin’s ≈30 s plasma half-life. Choose IRI-514 to eliminate inter-batch variability in social-stress and HPA-axis studies.

Molecular Formula C31H45N9O8
Molecular Weight 671.7 g/mol
CAS No. 147489-65-4
Cat. No. B15598295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIri-514
CAS147489-65-4
Molecular FormulaC31H45N9O8
Molecular Weight671.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H45N9O8/c1-18(41)36-20(10-5-13-35-31(33)34)29(47)39-14-6-12-24(39)28(46)38-22(17-25(42)43)30(48)40-15-7-11-23(40)27(45)37-21(26(32)44)16-19-8-3-2-4-9-19/h2-4,8-9,20-24H,5-7,10-17H2,1H3,(H2,32,44)(H,36,41)(H,37,45)(H,38,46)(H,42,43)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1
InChIKeyFMBHHLGHCVSGTR-LSBAASHUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRI-514 (CAS 147489-65-4): A Synthetic Peptide Analog of Thymopentin for Stress-Related Behavioral Research


IRI-514 (Ac-Arg-Pro-Asp-Phe-NH2) is a synthetic pentapeptide analog of thymopentin, corresponding to amino acids 32-36 of the thymic polypeptide thymopoietin [1]. It is primarily utilized as a research tool to investigate stress-induced behavioral and neuroendocrine responses, particularly in rodent models of anxiety and social conflict [2].

Why IRI-514 Cannot Be Substituted with Generic Thymopentin or Related Analogs in Stress Studies


While thymopentin and its analogs share a common pentapeptide backbone derived from thymopoietin, their functional efficacy in behavioral models of stress and anxiety is not equivalent. Critical differences in amino acid sequence, such as the substitution of Val-Tyr in thymopentin with Asp-Phe-NH2 in IRI-514, confer distinct pharmacological profiles, including differential activity in the elevated plus-maze test and potentially altered metabolic stability [1]. Therefore, substituting IRI-514 with generic thymopentin or other analogs like IRI-426 can lead to irreproducible or null behavioral results.

Quantitative Evidence: IRI-514 vs. Thymopentin & Related Analogs in Stress and Anxiety Models


IRI-514 Demonstrates Dose-Dependent Anxiolytic Efficacy vs. Inactive Thymopentin in the Elevated Plus-Maze

In the elevated plus-maze test of anxiety, a single subcutaneous dose of IRI-514 (1 mg/kg) administered 48 hours prior to social stress reversed anxiety-like behavior in rats, demonstrating a clear dose-dependent effect [1]. In contrast, intraperitoneal administration of the parent compound, thymopentin, was reported to have 'no stable and evident effect' in the same anxiety model under standard testing conditions [2]. This indicates that the Asp-Phe-NH2 motif in IRI-514 is crucial for conferring robust anxiolytic activity in this widely used behavioral assay.

Behavioral Neuroscience Stress Research Anxiety Models

Extended Duration of Behavioral Action for IRI-514 (24-72h) vs. Ultra-Short Plasma Half-Life of Thymopentin (30 sec)

A single subcutaneous injection of IRI-514 provides a sustained behavioral effect lasting for an extended period of 24 to 72 hours post-administration [1]. This is a stark contrast to the reported pharmacokinetics of thymopentin, which is rapidly degraded in human plasma with a half-life of approximately 30 seconds [2]. The prolonged duration of action for IRI-514 in vivo is a key differentiator, suggesting superior metabolic stability or a sustained pharmacodynamic effect that is not observed with the native sequence.

Pharmacokinetics Pharmacodynamics In Vivo Pharmacology

IRI-514 Potency in a Social Stress Model: Maximally Effective at 1 mg/kg

In the resident-intruder social stress paradigm, IRI-514 exhibited a clear dose-response relationship, with maximal efficacy observed at a subcutaneous dose of 1 mg/kg [1]. This defines a clear and reproducible effective dose for behavioral studies. No comparable dose-response data in this specific social stress model exists for thymopentin, which has been shown to lack standalone anxiolytic efficacy in similar tests [2].

Behavioral Pharmacology Dose-Response Stress Models

Chemical Identity and Purity: IRI-514 (Ac-Arg-Pro-Asp-Phe-NH2) Distinct from IRI-426 (Ac-Arg-Pro-Asp-Val-Phe-NH2)

IRI-514 is chemically defined as Ac-Arg-Pro-Asp-Phe-NH2 with a molecular weight of 671.74 g/mol . This sequence differs by a single amino acid from the related analog IRI-426 (Ac-Arg-Pro-Asp-Val-Phe-NH2, MW 673.76) . While both are enzyme-resistant analogs of thymopentin, the substitution of valine (in IRI-426) with a direct amide bond to phenylalanine (in IRI-514) creates a distinct chemical entity. This structural difference is the basis for the divergent biological activities observed.

Peptide Chemistry Quality Control Analytical Characterization

Recommended Application Scenarios for IRI-514 Based on Evidence of Differentiation


Behavioral Neuroscience: Preclinical Modeling of Stress-Induced Anxiety

IRI-514 is the preferred tool for studies investigating the neural and behavioral consequences of social stress. Its validated efficacy in the resident-intruder paradigm and the elevated plus-maze test, at a defined dose of 1 mg/kg, provides a reliable and reproducible model for testing anxiolytic interventions [1]. In contrast, the parent compound thymopentin is ineffective in these assays [2].

Neuroendocrinology: Probing the HPA Axis and CRF Pathways

Given its ability to modulate behavioral responses to stress, IRI-514 is a valuable tool for dissecting the neuroendocrine pathways, particularly the hypothalamic-pituitary-adrenal (HPA) axis and corticotropin-releasing factor (CRF) systems, that underlie stress adaptation and psychopathology [1]. Its long duration of action (24-72h) allows for studies of sustained neuroendocrine adaptations [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of Stabilized Peptides

IRI-514 serves as a benchmark compound for investigating the PK/PD relationship of stabilized peptide analogs. Its extended behavioral effect (24-72h) [1], in stark contrast to the 30-second plasma half-life of thymopentin [3], makes it an excellent subject for studies aimed at understanding the mechanisms of prolonged peptide action in vivo.

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